![molecular formula C10H6ClF3N2S B1383002 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole CAS No. 1338218-70-4](/img/structure/B1383002.png)
5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole
Vue d'ensemble
Description
“5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” is a chemical compound with the empirical formula C10H6ClF3N2S. Its molecular weight is 278.68 . This compound is a solid and its SMILES string is FC(F)(F)C1=CC=CC=C1CC2=NSC(Cl)=N2 .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” can be represented by the SMILES string FC(F)(F)C1=CC=CC=C1CC2=NSC(Cl)=N2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further attached to a thiadiazole ring with a chlorine atom .
Physical And Chemical Properties Analysis
“5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” is a solid compound . Its empirical formula is C10H6ClF3N2S and it has a molecular weight of 278.68 . The compound’s InChI key is WFQRESQLSSOFHN-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis and Optimization : Research by Hotsulia and Fedotov (2019) focused on optimizing the synthesis of S-derivatives of thiadiazole and 1,2,4-triazole, which are relevant in chemistry and pharmacology. Their work involved the synthesis of S-alkyl derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, a compound structurally related to 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole. This study is significant in predicting possible biological activities for further in vivo and in vitro studies (Hotsulia & Fedotov, 2019).
Spectral and Structural Studies
- Spectral Analysis and Structure Determination : Research by Dani et al. (2013) included the synthesis of compounds structurally related to 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole. Their work provided insights into the structural stability, crystallization, and spectral characteristics of these compounds, which are crucial for understanding their chemical and biological properties (Dani et al., 2013).
Potential Anticancer Activity
- Anticancer Potential : A study by Gomha et al. (2017) explored the synthesis of novel thiadiazole derivatives incorporating the thiazole moiety, which showed promising anticancer activities. This research suggests the potential of thiadiazole derivatives, like 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole, in developing new anticancer agents (Gomha et al., 2017).
Biological Activities and Applications
- Diverse Biological Activities : Zuo et al. (2010) focused on developing novel pesticides by synthesizing 4-methyl-1,2,3-thiadiazole derivatives through Ugi reaction. This study highlights the potential of thiadiazole derivatives in agriculture, indicating a broader range of applications for compounds like 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole (Zuo et al., 2010).
Advanced Synthesis Methods
- Advanced Synthesis Techniques : Research by Baumann and Baxendale (2017) presented a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles. Their approach offers insights into safer and more efficient methods for synthesizing compounds like 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole (Baumann & Baxendale, 2017).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H301 - H318 - H413, indicating toxicity if swallowed, causes serious eye damage, and may cause long lasting harmful effects to aquatic life . The precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310, advising to wear protective gloves/eye protection/face protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, rinse mouth, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Orientations Futures
Thiadiazole derivatives have been extensively studied in medicinal chemistry due to their wide range of biological activities . It is expected that many novel applications of these compounds, including “5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole”, will be discovered in the future .
Propriétés
IUPAC Name |
5-chloro-3-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2S/c11-9-15-8(16-17-9)5-6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQRESQLSSOFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



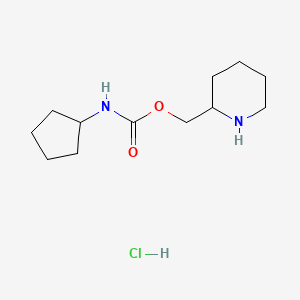
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
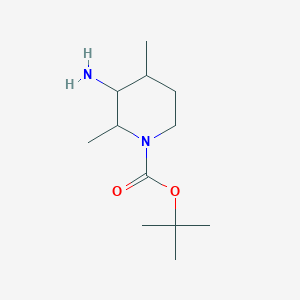
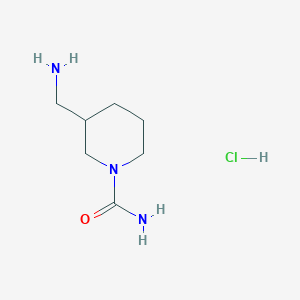
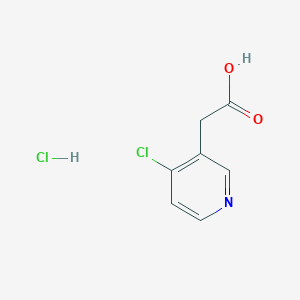
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)

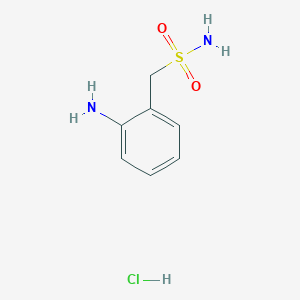
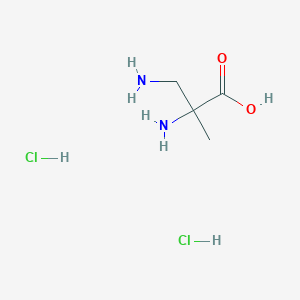
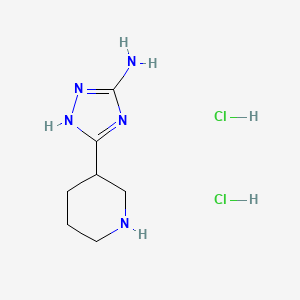

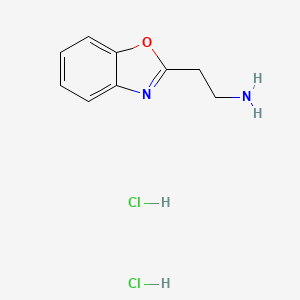
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
